6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole
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Overview
Description
6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole is a heterocyclic compound that contains a benzotriazole ring substituted with a chloro group at the 6th position and a trifluoromethoxy group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole typically involves the reaction of 6-chloro-1H-benzotriazole with trifluoromethoxy-containing reagents under specific conditions. One common method involves the use of trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted benzotriazoles, while oxidation reactions can produce oxidized derivatives.
Scientific Research Applications
6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in interactions with target proteins or enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethoxy)-1H-benzotriazole: Lacks the chloro group, which may affect its reactivity and biological activity.
6-Chloro-1H-benzotriazole: Lacks the trifluoromethoxy group, which may influence its chemical properties and applications.
5-Chloro-1H-benzotriazole:
Uniqueness
6-Chloro-5-(trifluoromethoxy)-1H-benzotriazole is unique due to the presence of both chloro and trifluoromethoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-6-(trifluoromethoxy)-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3O/c8-3-1-4-5(13-14-12-4)2-6(3)15-7(9,10)11/h1-2H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHDIXWEJSGXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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